Colchicine salicylate
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Overview
Description
Colchicine salicylate is a compound formed by the combination of colchicine, an alkaloid derived from the plant Colchicum autumnale, and salicylic acid, a beta hydroxy acid known for its anti-inflammatory properties. Colchicine has been used for centuries to treat gout and other inflammatory conditions, while salicylic acid is widely used in dermatology and pain relief.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of colchicine salicylate typically involves the esterification of colchicine with salicylic acid. This reaction can be catalyzed by acidic conditions, such as the presence of sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond between the hydroxyl group of salicylic acid and the carboxyl group of colchicine.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Colchicine salicylate undergoes various chemical reactions, including:
Oxidation: Colchicine can be oxidized to form colchiceine, which can further react to form other derivatives.
Reduction: Reduction reactions can modify the colchicine moiety, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the aromatic rings of both colchicine and salicylic acid, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products: The major products of these reactions include various colchicine derivatives, such as demecolcine and thiocolchicine, which have different pharmacological properties.
Scientific Research Applications
Colchicine salicylate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Explored for its potential in treating inflammatory diseases, cardiovascular conditions, and certain types of cancer.
Industry: Utilized in the development of pharmaceuticals and as an active ingredient in topical formulations for pain relief and skin conditions.
Mechanism of Action
Colchicine salicylate exerts its effects primarily through the inhibition of microtubule polymerization. This action disrupts various cellular processes, including cell division, migration, and intracellular transport. The salicylic acid component enhances the anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. Together, these mechanisms contribute to the compound’s efficacy in treating inflammatory conditions and other diseases.
Comparison with Similar Compounds
Colchicine: The parent compound, primarily used for gout and inflammatory conditions.
Demecolcine: A derivative of colchicine with similar but less potent effects.
Thiocolchicine: Another derivative with modified pharmacological properties.
Aspirin (Acetylsalicylic Acid): A widely used anti-inflammatory and analgesic agent.
Uniqueness: Colchicine salicylate combines the unique properties of colchicine and salicylic acid, offering a dual mechanism of action that enhances its therapeutic potential. The combination allows for more effective treatment of inflammatory conditions by targeting multiple pathways involved in inflammation and cell division.
Properties
CAS No. |
8013-62-5 |
---|---|
Molecular Formula |
C29H31NO9 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C22H25NO6.C7H6O3/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16;8-6-4-2-1-3-5(6)7(9)10/h7,9-11,16H,6,8H2,1-5H3,(H,23,24);1-4,8H,(H,9,10)/t16-;/m0./s1 |
InChI Key |
FJDBYGKCGURUGE-NTISSMGPSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC.C1=CC=C(C(=C1)C(=O)O)O |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
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